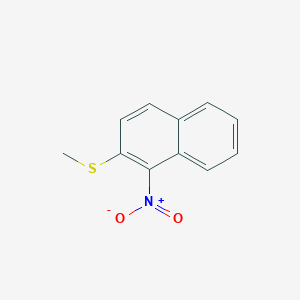
2-(Methylsulfanyl)-1-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-1-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a methylsulfanyl group at the second position and a nitro group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-nitronaphthalene typically involves the nitration of 2-(Methylsulfanyl)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-1-nitronaphthalene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 2-(Methylsulfanyl)-1-aminonaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-1-nitronaphthalene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-1-nitronaphthalene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylsulfanyl group can modulate the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine: This compound features a similar methylsulfanyl group but is part of a different heterocyclic system.
2-Methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate: Another derivative with a similar functional group but different structural framework.
Uniqueness
2-(Methylsulfanyl)-1-nitronaphthalene is unique due to the combination of the naphthalene ring system with both a methylsulfanyl and a nitro group. This specific arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic and research applications .
Propiedades
Número CAS |
90104-77-1 |
|---|---|
Fórmula molecular |
C11H9NO2S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1-nitronaphthalene |
InChI |
InChI=1S/C11H9NO2S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 |
Clave InChI |
GYWRZGDCDJHJJA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


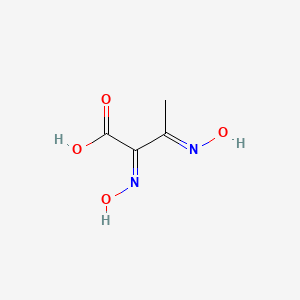
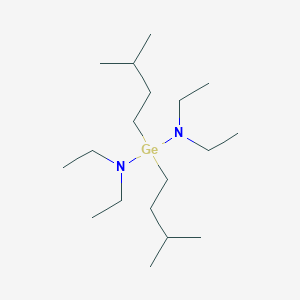
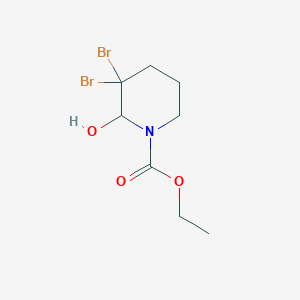
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
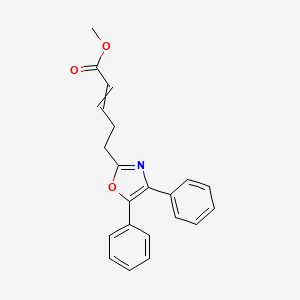

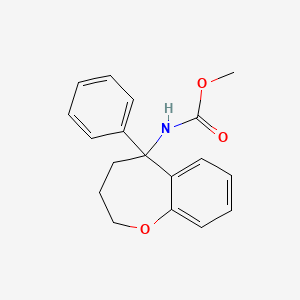
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
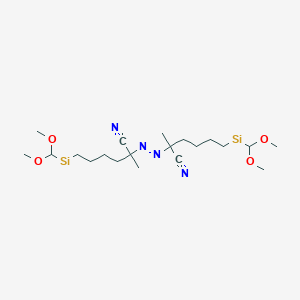
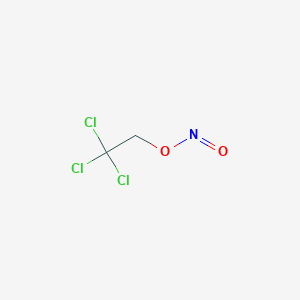
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
